molecular formula C20H23N3O3S3 B2551904 N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097639-47-8

N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2551904
CAS No.: 1097639-47-8
M. Wt: 449.6
InChI Key: BECAFOQUKUHRBP-UHFFFAOYSA-N
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Description

N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3S3 and its molecular weight is 449.6. The purity is usually 95%.
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Scientific Research Applications

Alternative Synthesis Routes

  • Research by Shahinshavali et al. (2021) details an alternative route to synthesize related compounds, highlighting the versatility in the synthesis of complex organic molecules like N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (Shahinshavali et al., 2021).

Anti-Cancer Properties

  • Al-Said et al. (2011) investigated novel derivatives, including thiazole compounds, for their anti-cancer activities. This suggests potential applications in cancer therapy or as a tool in cancer research (Al-Said et al., 2011).

Anti-Microbial Activities

  • Khalid et al. (2016) synthesized N-substituted derivatives of related compounds and evaluated them for antimicrobial activity. This indicates the relevance of such compounds in the development of new antimicrobial agents (Khalid et al., 2016).

Anti-Arrhythmic Activity

  • Abdel‐Aziz et al. (2009) studied the synthesis of piperidine-based 1,3-thiazole derivatives, including compounds similar to this compound, and their anti-arrhythmic activities. This research is indicative of potential applications in cardiovascular therapeutics (Abdel‐Aziz et al., 2009).

Drug Design and Synthesis

  • Jeankumar et al. (2013) focused on designing and synthesizing thiazole-aminopiperidine hybrid analogues, demonstrating the role of similar compounds in drug design, particularly for targeting specific diseases like tuberculosis (Jeankumar et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific data, it’s challenging to provide a detailed analysis .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S3/c1-13(2)14-8-9-15-17(12-14)28-20(21-15)22-19(24)16-6-3-4-10-23(16)29(25,26)18-7-5-11-27-18/h5,7-9,11-13,16H,3-4,6,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECAFOQUKUHRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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